molecular formula C7H5BrN2 B105606 4-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-06-2

4-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B105606
CAS No.: 348640-06-2
M. Wt: 197.03 g/mol
InChI Key: LEZHTYOQWQEBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2. It is a derivative of pyrrolo[2,3-b]pyridine, where a bromine atom is substituted at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrrolo[2,3-b]pyridine derivative .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₈H₅BrN₂
Molecular Weight : 241.042 g/mol
Density : 1.9 ± 0.1 g/cm³
Boiling Point : 489.7 ± 45.0 °C at 760 mmHg
LogP : 2.62

The presence of the bromine atom at the 4-position significantly influences the compound's reactivity, making it a valuable intermediate in organic synthesis and drug development.

Medicinal Chemistry

4-Bromo-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. FGFRs are implicated in various cancers, making this compound a candidate for targeted cancer therapies.

  • Case Study: FGFR Inhibition
    In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines, including breast cancer cells (e.g., 4T1 cell line). The inhibition of FGFR-mediated pathways disrupts critical signaling cascades such as RAS-MEK-ERK and PI3K-Akt, leading to reduced tumor growth and increased apoptosis .

Biological Research

The compound serves as a tool in biological research to study enzyme inhibitors and receptor modulators. Its ability to induce apoptosis in cancer cells demonstrates its utility in understanding cancer biology and therapeutic interventions.

  • In Vitro Studies
    Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFRs, with reported IC₅₀ values suggesting strong potential for anticancer applications .

Industrial Applications

Beyond medicinal uses, this compound is utilized in the synthesis of advanced materials and agrochemicals. Its unique structure allows for modifications that can lead to new materials with specific electronic or optical properties.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-b]pyridine derivatives is significantly influenced by their structural modifications:

ModificationEffect on Activity
Bromination (4-position)Increased FGFR binding affinity
Sulfonyl groupEnhanced solubility

These modifications can enhance the therapeutic potential of these compounds by improving their pharmacokinetic properties.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound possesses favorable absorption characteristics and moderate metabolic stability. These properties are crucial for its development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, particularly as FGFR inhibitors, involves the inhibition of the FGFR signaling pathway. FGFRs are receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Abnormal activation of FGFRs is associated with various cancers. By inhibiting FGFRs, this compound derivatives can reduce cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it particularly valuable in cancer research and drug development .

Biological Activity

4-Bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound notable for its biological activity, particularly in cancer research and enzyme inhibition. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 4-position and is characterized by its fused pyrrole and pyridine rings. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit several kinases, including the SGK-1 kinase, which plays a critical role in cellular signaling pathways related to growth and survival .
  • FGFR Inhibition : Research indicates that derivatives of this compound effectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression. For instance, one derivative exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM, demonstrating significant potential as an anticancer agent .

Biological Activities

The biological activities of this compound can be categorized into several areas:

Anticancer Activity

Numerous studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation and inducing apoptosis. For example:

  • In vitro Studies : The compound has been tested against breast cancer cell lines (e.g., 4T1), showing substantial inhibition of cell growth and induction of apoptosis .
  • Mechanisms : The anticancer effects are attributed to the inhibition of FGFR signaling pathways, which are often dysregulated in cancers .

Antimicrobial Activity

While less studied than its anticancer properties, some derivatives of this compound have demonstrated antimicrobial effects. For instance, certain compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis, showcasing potential in treating infectious diseases .

Modulation of Cellular Signaling

The compound influences key signaling pathways such as:

  • Mitogen-Activated Protein Kinase (MAPK) : This pathway is crucial for cell proliferation and differentiation.
  • Phosphoinositide 3-Kinase (PI3K) : Involvement in survival signaling pathways makes it a significant target for cancer therapy.

Case Studies

Several case studies illustrate the biological activities of this compound:

StudyFocusFindings
Enzyme InteractionModulates enzyme activities by binding to active sites of kinases and phosphatases.
Cancer Cell LinesInduces apoptosis in breast cancer cells; inhibits cell migration.
Antimicrobial ActivityEffective against M. tuberculosis with specific MIC values noted.

Pharmacokinetics

The pharmacokinetic properties of this compound derivatives suggest favorable absorption and distribution characteristics due to their low molecular weight. Stability studies indicate that while the compound is stable under standard conditions, it may degrade upon prolonged exposure to light and air.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for introducing substituents at the 3- and 5-positions of 4-bromo-1H-pyrrolo[2,3-b]pyridine?

  • Methodology :

  • Sonogashira Coupling : For 3-substitution, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine reacts with terminal alkynes (e.g., phenylacetylene) under Pd catalysis to yield 3-alkynyl derivatives (e.g., 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine) .
  • Suzuki-Miyaura Cross-Coupling : 5-bromo derivatives undergo coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce aryl groups at the 5-position .
  • N-Alkylation : Alkylation at the N1 position using alkyl halides (e.g., benzyl bromide) in the presence of KOH and Bu₄N⁺HSO₄⁻ yields N-alkylated derivatives .

Q. How is the bromine atom at the 4-position utilized in further functionalization?

  • Methodology :

  • Nucleophilic Substitution : The bromine can be displaced by nucleophiles (e.g., amines, thiols) under basic conditions.
  • Cross-Coupling Reactions : The bromine serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki, Heck) to introduce aryl, heteroaryl, or alkenyl groups .
  • Halogen Exchange : Fluorination via Balz-Schiemann reaction or lithium-halogen exchange has been reported for generating 4-fluoro derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assigns regiochemistry of substitution (e.g., distinguishing 3- vs. 5-substitution via coupling patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.
  • X-ray Crystallography : Resolves ambiguities in substitution patterns and hydrogen-bonding interactions (e.g., N–H⋯N in crystal packing) .

Advanced Research Questions

Q. How do substitution patterns at the 3- and 5-positions influence kinase inhibitory activity (e.g., FGFR, JAK3)?

  • Methodology :

  • Structure-Activity Relationship (SAR) :
  • FGFR Inhibition : Introducing a trifluoromethyl group at the 5-position and a methoxyphenyl group at the 3-position enhances FGFR1 binding (e.g., compound 4h : IC₅₀ = 7 nM for FGFR1) by forming hydrogen bonds with hinge residues (e.g., D641) .
  • JAK3 Inhibition : 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives with hydrophobic substituents (e.g., 4-chlorophenyl) improve selectivity for JAK3 over other kinases .
  • Binding Mode Analysis : Docking studies and co-crystallization with kinases validate interactions (e.g., hinge region binding via pyrrolopyridine nitrogen) .

Q. What challenges arise in achieving regioselective bromination of 1H-pyrrolo[2,3-b]pyridine?

  • Methodology :

  • Directed Bromination : Use of N-oxides to direct bromination to specific positions (e.g., this compound synthesis via regioselective bromination of the N-oxide precursor) .
  • Protecting Groups : Temporary protection of reactive sites (e.g., N1 alkylation) to prevent undesired bromination at competing positions .

Q. How can computational methods (e.g., DFT, charge density analysis) guide the design of this compound derivatives?

  • Methodology :

  • Charge Density Analysis : High-resolution X-ray data coupled with multipole refinement reveals electron distribution and bonding critical points (e.g., covalent N–C bonds with Laplacian values of −19.20 e Å⁻⁵) .
  • DFT Calculations : Predicts HOMO-LUMO gaps (e.g., 3.59 eV for 4-chloro-1H-pyrrolo[2,3-b]pyridine) to assess stability and reactivity .
  • Molecular Dynamics Simulations : Evaluates conformational flexibility in solution and target binding pockets.

Q. What in vivo models are used to evaluate the antitumor efficacy of this compound derivatives?

  • Methodology :

  • Xenograft Models : Intraperitoneal administration of derivatives (e.g., 3f ) in diffuse malignant peritoneal mesothelioma (DMPM) models shows tumor volume inhibition (58–75%) and complete responses .
  • Mechanistic Studies : Apoptosis induction via survivin downregulation and caspase-3 activation; synergy with paclitaxel .

Q. Data Contradictions and Resolution

Q. Why do some 3,5-disubstituted derivatives show conflicting activity trends across kinase assays?

  • Resolution :

  • Kinase Isoform Selectivity : Subtle differences in ATP-binding pockets (e.g., FGFR1 vs. FGFR4) explain variable IC₅₀ values (e.g., compound 4h : FGFR1 IC₅₀ = 7 nM vs. FGFR4 IC₅₀ = 712 nM) .
  • Cellular Permeability : Hydrophobic substituents (e.g., trifluoromethyl) improve membrane penetration but may reduce solubility, affecting apparent potency .

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHTYOQWQEBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624173
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348640-06-2
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Synthesis of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240. The further transformation of bromide x258 into the target product 240 is carried out in complete accordance with the transformation of bromide b191-1 into product ucb-108891-1 as described in examples 79.2 to 79.4. The yields are similar for intermediates 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine x259, 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde x260 and 4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one x261. As a result, 1.0 g (5.1 mmol) of 4-bromo-1H-pyrrolo[2,3-b]pyridine x258 affords 0.45 g of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240.
Name
4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
product 240
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ucb-108891-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

The further transformation of bromide x258 into the target product 240 is carried out in complete accordance with the transformation of bromide b191-1 into product ucb-108891-1 as described in examples 79.2 to 79.4. The yields are similar for intermediates 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine x259, 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde x260 and 4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one x261. As a result, 1.0 g (5.1 mmol) of 4-bromo-1H-pyrrolo[2,3-b]pyridine x258 affords 0.45 g of 4-propyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)pyrrolidin-2-one 240.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product 240
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ucb-108891-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
4-propyl-1-{[1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl}pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-bromo-1H-pyrrolo[2,3-b]pyridine
4-bromo-1H-pyrrolo[2,3-b]pyridine
4-bromo-1H-pyrrolo[2,3-b]pyridine
4-bromo-1H-pyrrolo[2,3-b]pyridine
4-bromo-1H-pyrrolo[2,3-b]pyridine
4-bromo-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.